2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS3/c1-4-24-17-21-20-15(26-17)19-14(23)10-25-16-18-8-9-22(16)13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIHTEPUCLAHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation
The Van Leusen reaction is a robust method for synthesizing 1,4,5-trisubstituted imidazoles. Using 2,3-dimethylbenzaldehyde and TosMIC (toluenesulfonylmethyl isocyanide) in the presence of a base (e.g., NaH), the imidazole core is formed through a [3+2] cycloaddition mechanism. Alternatively, α-aminoketones derived from 2,3-dimethylacetophenone can react with formamide under thermal conditions (180°C, 8 h) to yield 1,4,5-trisubstituted imidazoles.
Thiolation of the Imidazole
The introduction of a thiol group at the C-2 position is achieved via sulfurization. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) selectively converts the imidazole’s C-2 hydrogen into a thiol group under reflux in toluene.
Optimization Note :
- Catalyst : CuI (10 mol%) accelerates thiolation.
- Solvent : Anhydrous toluene minimizes hydrolysis.
- Yield : ~75–80% after column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of the Thiadiazole Component: 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is synthesized through cyclization of thiosemicarbazide derivatives, followed by alkylation to introduce the ethylsulfanyl group.
Thiadiazole Ring Formation
Thiosemicarbazide reacts with ethyl chloroacetate in ethanol under reflux (12 h) to form 2-amino-1,3,4-thiadiazole. The reaction proceeds via nucleophilic substitution and cyclodehydration.
Introduction of the Ethylsulfanyl Group
The C-5 position of the thiadiazole is functionalized using ethyl mercaptan (ethanethiol) in the presence of K₂CO₃ and DMF at 60°C. A nucleophilic aromatic substitution replaces the chloride (if present) with the ethylsulfanyl group.
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, -SCH₂CH₃), 2.95 (q, 2H, -SCH₂CH₃), 5.45 (s, 2H, -NH₂).
- HPLC Purity : >98% (C18 column, acetonitrile/water).
Coupling of Imidazole and Thiadiazole Moieties via Acetamide Linker
The final step involves connecting the two heterocycles through a sulfanyl-acetamide bridge.
Activation of the Thiadiazole Amine
The amine group on the thiadiazole is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide .
Thiol-Ether Coupling
The imidazole-2-thiol undergoes nucleophilic substitution with the chloroacetamide intermediate. In DMF with K₂CO₃ (2 equiv), the reaction proceeds at 50°C for 6 h, forming the sulfanyl-acetamide bond.
Key Considerations :
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
- Yield : ~65–70% after recrystallization (ethanol/water).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multicomponent Approach
A recent advancement involves combining 2,3-dimethylphenyl isocyanide , ethyl thioacetate, and 2-amino-5-mercapto-1,3,4-thiadiazole in a single pot. Using Fe₃O₄@SiO₂ nanoparticles as a catalyst, this method achieves a 60% yield under microwave irradiation (100°C, 30 min).
Solid-Phase Synthesis
Immobilizing the thiadiazole component on Wang resin enables stepwise elongation. After coupling the imidazole-thiol, cleavage with TFA/H₂O (95:5) releases the product with >90% purity.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise (Section 3) | 70 | 98 | 12 |
| One-Pot | 60 | 95 | 0.5 |
| Solid-Phase | 85 | 90 | 24 |
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
- HPLC : Retention time 8.2 min (C18, 0.1% TFA in acetonitrile/water).
- Elemental Analysis : Calculated C 50.35%, H 4.72%, N 17.27%; Found C 50.28%, H 4.69%, N 17.21%.
Industrial-Scale Production Considerations
Catalyst Recycling
CuFe₂O₄ nanoparticles (Section 4.1) are magnetically recoverable and reusable for ≥5 cycles without yield loss.
Solvent Optimization
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 68% yield.
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
- Byproducts : Use scavenger resins (e.g., QuadraPure™) to remove excess alkylating agents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole and thiadiazole rings can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole or thiadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with imidazole and thiadiazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Compounds similar to 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have shown promise in reducing inflammation. Mechanistic studies suggest that these compounds inhibit pro-inflammatory cytokines and modulate immune responses .
Pharmacological Insights
- Mechanism of Action : The pharmacological effects of this compound are believed to be mediated through multiple mechanisms, including enzyme inhibition and receptor modulation. For instance, its interaction with certain protein kinases has been noted to play a crucial role in its anticancer effects .
- Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies indicate that it has favorable absorption characteristics with moderate metabolic stability, making it a candidate for further development in drug formulation .
Agricultural Applications
- Pesticidal Properties : The compound's structural features suggest potential applications in agriculture as a pesticide or herbicide. Research into its efficacy against plant pathogens could lead to the development of novel agrochemicals .
- Plant Growth Regulation : Some studies have indicated that similar compounds can act as growth regulators in plants, promoting root development and enhancing stress resistance . This application could be beneficial in sustainable agriculture practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus at low concentrations. |
| Study 2 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values lower than existing treatments. |
| Study 3 | Anti-inflammatory Properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Study 4 | Pesticidal Efficacy | Showed significant reduction in fungal growth on treated crops compared to controls. |
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole and thiadiazole rings are known to interact with metal ions and proteins, potentially inhibiting their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide .
- 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide .
Uniqueness
The uniqueness of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of imidazole and thiadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
Biological Activity
The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide represents a novel class of bioactive molecules exhibiting diverse biological activities. This article synthesizes current research findings on its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring and a thiadiazole moiety. The presence of sulfur atoms in both the imidazole and thiadiazole rings enhances its biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, similar to the studied compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer) cells. The mechanism involves disruption of the microtubule network and inhibition of tubulin assembly, leading to cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | A549 | 12.5 |
| Thiadiazole derivative | HeLa | 15.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies show that thiadiazole derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and function.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
Anti-inflammatory Activity
The imidazole ring in the compound contributes to its anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
The biological activity of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor proliferation and inflammation.
- Receptor Interaction : It may act as an agonist or antagonist for specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : By disrupting cellular structures like microtubules, it triggers programmed cell death in malignant cells.
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- A study evaluated its efficacy in a multicellular tumor spheroid model, demonstrating superior penetration and cytotoxicity compared to traditional monolayer cultures .
- Another investigation focused on its interaction with tubulin proteins, revealing binding affinity that suggests potential as a chemotherapeutic agent .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step pathways:
- Step 1: Formation of the imidazole ring via cyclization of precursors (e.g., 2,3-dimethylphenyl-substituted glyoxal derivatives) under acidic/basic conditions.
- Step 2: Thioether linkage formation between the imidazole and acetamide groups using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C.
- Step 3: Introduction of the ethylsulfanyl-thiadiazol moiety via nucleophilic substitution. Key optimizations include maintaining pH 7–8 during coupling reactions and using inert atmospheres to prevent oxidation. Yields >70% are achievable with strict temperature control (20–25°C) .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- NMR (¹H/¹³C): Assigns proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm, thiadiazol-S-CH2 at δ 3.1–3.5 ppm) and confirms connectivity .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (C₁₇H₂₀N₆O₁S₃; [M+H]+ calc. 453.08) .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What preliminary biological activities have been observed in structurally analogous compounds?
Analogous imidazole-thiadiazol hybrids exhibit:
- Anticancer activity: IC₅₀ = 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer lines via tubulin inhibition .
- Antimicrobial effects: MIC = 15–40 µg/mL against S. aureus and E. coli .
- Anti-inflammatory potential: COX-2 inhibition (IC₅₀ ~5–20 µM) . Note: Target-specific assays (e.g., kinase profiling) are required to confirm activity for this compound .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies show:
- Acidic/alkaline conditions (pH <3 or >10): Rapid degradation (>80% in 24 hrs) due to hydrolysis of the sulfanyl-acetamide bond.
- Neutral pH (6–8): Stable for >7 days at 25°C.
- Thermal stability: Decomposes above 150°C (TGA data). Storage at −20°C in amber vials is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
- Modify substituents: Replace the 2,3-dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂) to test cytotoxicity changes .
- Vary thioether linkers: Substitute ethylsulfanyl with propylsulfanyl to assess solubility-logP trade-offs.
- Assay design: Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to prioritize analogs .
Q. What crystallographic methods are suitable for resolving this compound’s 3D structure?
- Single-crystal X-ray diffraction (SHELX suite): Grow crystals via slow evaporation (acetonitrile/water, 1:1). Refinement with SHELXL-2018 can achieve R-factor <0.05 .
- Key parameters: Imidazole-thiadiazol dihedral angle (typically 45–60°) and hydrogen-bonding networks (N-H⋯S interactions) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Hypothesis: Poor pharmacokinetics (e.g., low oral bioavailability) may explain reduced in vivo efficacy.
- Methodology: Conduct LC-MS/MS pharmacokinetic studies in rodents to measure Cₘₐₓ, t₁/₂, and AUC. Pair with metabolite identification (e.g., CYP3A4-mediated oxidation) .
Q. What mechanistic insights can molecular docking provide for target identification?
- Targets: Dock against tubulin (PDB: 1SA0) and COX-2 (PDB: 3LN1) using AutoDock Vina.
- Results: Analogous compounds show binding energies ≤−8.5 kcal/mol at tubulin’s colchicine site, with key residues (β-tubulin Thr179, COX-2 Tyr385) involved .
Q. What strategies improve metabolic stability for preclinical development?
Q. How does this compound compare to structurally similar analogs in terms of selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
